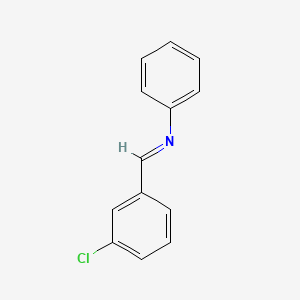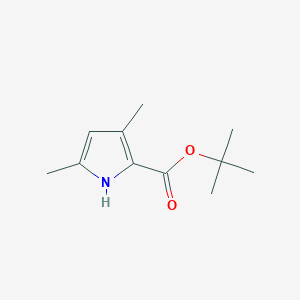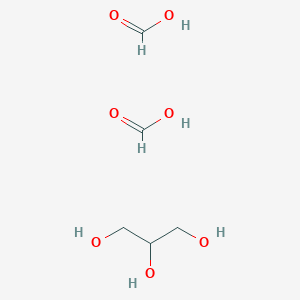
Formic acid;propane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;propane-1,2,3-triol is a compound that combines formic acid (methanoic acid) and propane-1,2,3-triol (glycerol). Formic acid is the simplest carboxylic acid, known for its presence in the venom of ants and bees . . This compound is significant due to its various applications in different fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
From Oils and Fats (Natural Production)
- Glycerol is obtained as a by-product in the manufacture of soaps. This process involves boiling oils and fats with sodium or potassium hydroxide solution, known as saponification .
- Glycerol can also be obtained from fats or oils by trans-esterification with methanol in the presence of an acid or a base .
-
From Propylene (Synthetic Production)
- Glycerol can be synthesized from propylene, which is obtained from the cracking of petroleum. Propylene is chlorinated at about 500°C to get allyl chloride, which is then hydrolyzed with sodium carbonate solution under pressure to give allyl alcohol. The allyl alcohol is treated with chlorine water (hypochlorous acid) and subsequently hydrolyzed to get glycerol .
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid, and hydrogen peroxide are commonly used oxidizing agents for glycerol.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products
Oxidation Products: Glyceraldehyde, dihydroxyacetone, glyceric acid, tartronic acid.
Reduction Products: Various alcohols depending on the specific conditions and catalysts used.
Aplicaciones Científicas De Investigación
Formic acid;propane-1,2,3-triol has numerous applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mecanismo De Acción
The mechanism of action of formic acid;propane-1,2,3-triol involves various molecular targets and pathways:
-
Formic Acid
-
Propane-1,2,3-Triol
Comparación Con Compuestos Similares
Formic acid;propane-1,2,3-triol can be compared with other similar compounds:
-
Glycerol (Propane-1,2,3-Triol)
-
Formic Acid (Methanoic Acid)
-
Other Polyols
By combining formic acid and propane-1,2,3-triol, the resulting compound exhibits unique properties and applications that are not present in the individual components alone.
Propiedades
Número CAS |
32648-08-1 |
|---|---|
Fórmula molecular |
C5H12O7 |
Peso molecular |
184.14 g/mol |
Nombre IUPAC |
formic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.2CH2O2/c4-1-3(6)2-5;2*2-1-3/h3-6H,1-2H2;2*1H,(H,2,3) |
Clave InChI |
ACBJRGIRAAVUGQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)O)O.C(=O)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
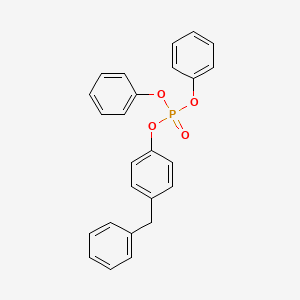
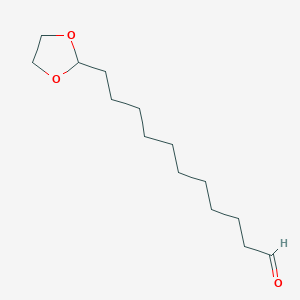
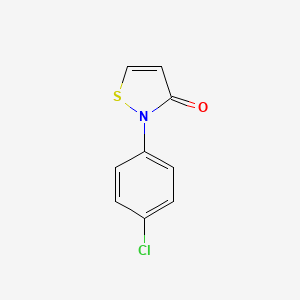
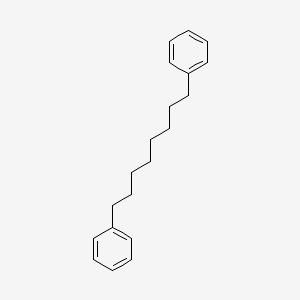
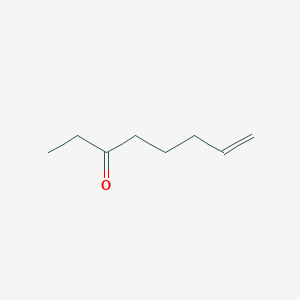
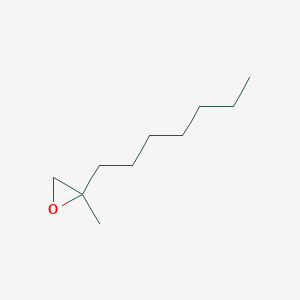
![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
